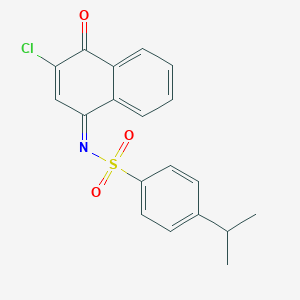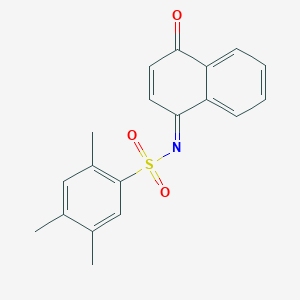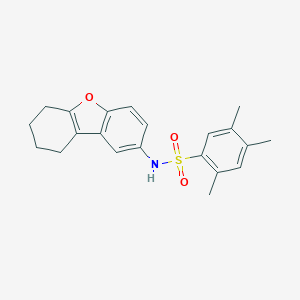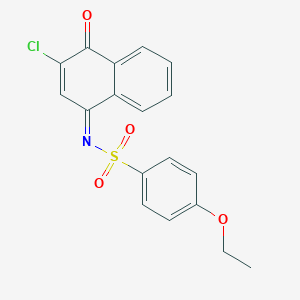
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide, also known as CAY10505, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CAY10505 belongs to the class of small molecules that can selectively inhibit the activity of certain enzymes, making it a promising candidate for drug development.
作用機序
The mechanism of action of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide involves the selective inhibition of certain enzymes, such as AKR1C3, by binding to their active sites. This leads to a decrease in the activity of these enzymes, which in turn affects various cellular processes, such as cell growth and survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation and induction of apoptosis, as mentioned above. Additionally, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been found to inhibit the activity of other enzymes, such as 5α-reductase, which is involved in the synthesis of dihydrotestosterone, a hormone that plays a role in the development of prostate cancer.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide in lab experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been shown to have high selectivity for certain enzymes, making it a useful tool for studying their biological functions. One limitation of using N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide is that it may have off-target effects on other enzymes or cellular processes, which can complicate data interpretation.
将来の方向性
There are several future directions for research on N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide, including the development of more potent and selective inhibitors of AKR1C3 and other enzymes. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide in cancer and other diseases. Finally, the use of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide in combination with other drugs or therapies should be explored, as it may enhance their efficacy and reduce side effects.
合成法
The synthesis of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide involves several steps, including the condensation of 3-chloro-4-hydroxy-1-naphthaldehyde with 4-isopropylbenzenesulfonamide, followed by the addition of a base to form the final product. The yield of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
科学的研究の応用
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been studied extensively in the field of cancer research, as it has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and survival. For example, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been found to inhibit the activity of the enzyme AKR1C3, which is overexpressed in several types of cancer, including prostate, breast, and lung cancer. Inhibition of AKR1C3 by N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been shown to reduce cancer cell proliferation and induce apoptosis.
特性
IUPAC Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-12(2)13-7-9-14(10-8-13)25(23,24)21-18-11-17(20)19(22)16-6-4-3-5-15(16)18/h3-12H,1-2H3/b21-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFXZHXLRZYXBX-UZYVYHOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491735.png)




![Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491778.png)
![Butyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491781.png)
![Pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491783.png)
![Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491784.png)
![Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491785.png)
![Pentyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491786.png)

![2-Methoxyethyl 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491813.png)
![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)